piperazine;trifluoromethanesulfonic acid
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Overview
Description
Piperazine;trifluoromethanesulfonic acid is a compound that combines the properties of piperazine and trifluoromethanesulfonic acid. Piperazine is an organic compound with a six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals and as an anthelmintic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine;trifluoromethanesulfonic acid typically involves the reaction of piperazine with trifluoromethanesulfonic acid under controlled conditions. Trifluoromethanesulfonic acid can be synthesized by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . Piperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of trifluoromethanesulfonic acid involves large-scale electrochemical fluorination processes, while piperazine is produced through the cyclization of ethylenediamine with ammonia or other nitrogen sources .
Chemical Reactions Analysis
Types of Reactions
Piperazine;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Trifluoromethanesulfonic acid can act as an oxidizing agent in certain reactions.
Reduction: Piperazine can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Both components can participate in substitution reactions, with trifluoromethanesulfonic acid often acting as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Friedel-Crafts acylation reactions, the products can include various acylated aromatic compounds .
Scientific Research Applications
Piperazine;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperazine;trifluoromethanesulfonic acid involves the interaction of piperazine with muscle membrane GABA receptors, causing hyperpolarization and paralysis of parasitic worms . Trifluoromethanesulfonic acid acts as a strong acid and catalyst, facilitating various chemical reactions by protonating substrates and stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole contain piperazine moieties and are used in various therapeutic applications.
Other Strong Acids: Compounds like sulfuric acid and hydrochloric acid are also strong acids but differ in their chemical properties and applications compared to trifluoromethanesulfonic acid.
Uniqueness
Piperazine;trifluoromethanesulfonic acid is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the biological activity of piperazine. This combination allows for diverse applications in both chemical synthesis and pharmaceutical formulations .
Properties
CAS No. |
500766-69-8 |
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Molecular Formula |
C6H12F6N2O6S2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
piperazine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H10N2.2CHF3O3S/c1-2-6-4-3-5-1;2*2-1(3,4)8(5,6)7/h5-6H,1-4H2;2*(H,5,6,7) |
InChI Key |
VLOVTZVDKCMXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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